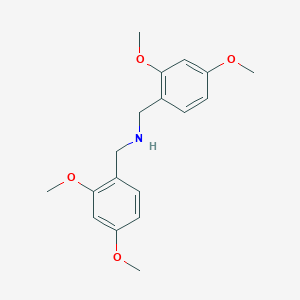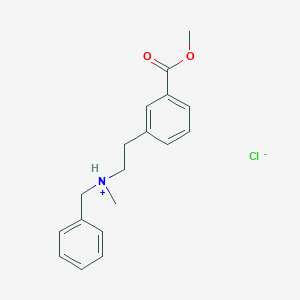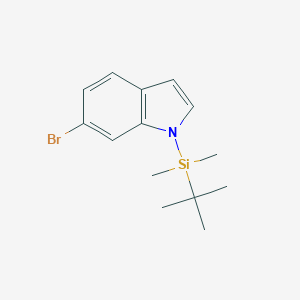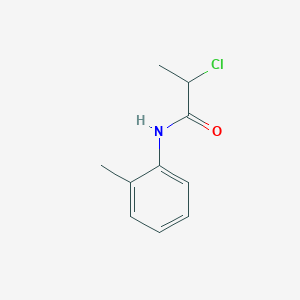
5-(3-Pyridylmethylene)rhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Pyridylmethylene)rhodanine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyridine ring and a rhodanine ring. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 5-(3-Pyridylmethylene)rhodanine is not fully understood. However, studies have shown that the compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome. The proteasome is responsible for the degradation of proteins, and its inhibition can lead to the accumulation of misfolded proteins, which can trigger apoptosis. Additionally, 5-(3-Pyridylmethylene)rhodanine has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-Pyridylmethylene)rhodanine can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for the detection of various biomolecules. Additionally, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further studies.
実験室実験の利点と制限
One of the advantages of using 5-(3-Pyridylmethylene)rhodanine in lab experiments is its potential use in various fields of scientific research, including cancer research, microbiology, and organic electronics. Additionally, the compound has low toxicity in vitro, making it a safe candidate for further studies. However, one of the limitations of using 5-(3-Pyridylmethylene)rhodanine is its relatively low solubility in water, which can limit its use in aqueous environments.
将来の方向性
There are several future directions for the study of 5-(3-Pyridylmethylene)rhodanine. One direction is to investigate the compound's potential use as a therapeutic agent for cancer, fungal, and bacterial infections. Another direction is to further explore the compound's potential use as a fluorescent probe for the detection of various biomolecules. Additionally, future studies could focus on improving the compound's solubility in water and developing new methods for its synthesis.
合成法
Several methods have been developed for the synthesis of 5-(3-Pyridylmethylene)rhodanine. One of the most common methods involves the reaction of pyridine-3-carbaldehyde with rhodanine in the presence of a base. The reaction yields 5-(3-Pyridylmethylene)rhodanine as a yellow solid. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
5-(3-Pyridylmethylene)rhodanine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, antibacterial, and antiviral properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules. Additionally, 5-(3-Pyridylmethylene)rhodanine has been studied for its potential use in organic electronics, such as organic field-effect transistors.
特性
CAS番号 |
3785-78-2 |
|---|---|
分子式 |
C9H6N2OS2 |
分子量 |
222.3 g/mol |
IUPAC名 |
(5Z)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H6N2OS2/c12-8-7(14-9(13)11-8)4-6-2-1-3-10-5-6/h1-5H,(H,11,12,13)/b7-4- |
InChIキー |
WCMBSDRTRVIVGG-DAXSKMNVSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)NC(=S)S2 |
SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2 |
正規SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=S)S2 |
その他のCAS番号 |
3785-78-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1-Hydroxycyclopropyl)ethyl]cyclopropanol](/img/structure/B179507.png)

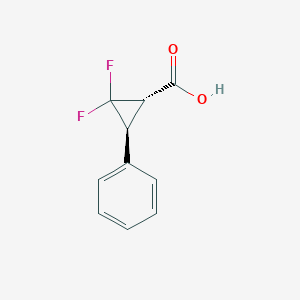
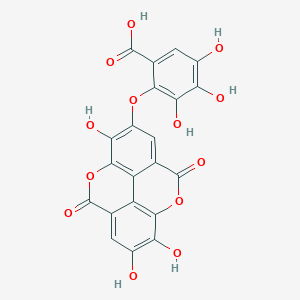

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

